molecular formula C11H14O2 B3426150 2-Methyl-2-phenylbutanoic acid CAS No. 51018-80-5

2-Methyl-2-phenylbutanoic acid

Cat. No.: B3426150
CAS No.: 51018-80-5
M. Wt: 178.23 g/mol
InChI Key: IDZLDUPVMGWZLD-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a phenyl group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of benzeneacetic acid with an appropriate alkyl halide under basic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with ethyl acetate, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters. This reaction typically employs sulfuric acid as a catalyst and requires reflux.

Example Reaction:
2-Methyl-2-phenylbutanoic acid + Methanol → Methyl 2-methyl-2-phenylbutanoate + Water

Reagents/ConditionsProductYieldReference
Methanol, H₂SO₄, refluxMethyl 2-methyl-2-phenylbutanoate~85–91%

Mechanism:
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol. Subsequent dehydration forms the ester.

Salt Formation

The acid reacts with bases to form carboxylate salts, which are water-soluble and stable under basic conditions.

Example Reaction:
this compound + NaOH → Sodium 2-methyl-2-phenylbutanoate + H₂O

Reagents/ConditionsProductSolubilityReference
NaOH (aqueous)Sodium 2-methyl-2-phenylbutanoateHigh

Applications:
Salts are intermediates in soap formulations and pharmaceutical preparations .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride derivative.

Example Reaction:
this compound + SOCl₂ → 2-Methyl-2-phenylbutanoyl chloride + SO₂ + HCl

Reagents/ConditionsProductKey UseReference
SOCl₂, reflux2-Methyl-2-phenylbutanoyl chlorideAmide/ester synthesis

Mechanism:
SOCl₂ replaces the hydroxyl group with a chloride ion via nucleophilic acyl substitution .

Decarboxylation

Under high-temperature conditions, the acid undergoes decarboxylation to form a hydrocarbon.

Example Reaction:
this compound → 2-Methyl-1-phenylpropene + CO₂

Reagents/ConditionsProductNotesReference
Pyridine, ∆ (200–250°C)2-Methyl-1-phenylpropeneRequires catalytic base

Mechanism:
The reaction proceeds via a six-membered cyclic transition state, releasing CO₂ and forming an alkene .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

Example Reaction:
this compound + LiAlH₄ → 2-Methyl-2-phenylbutanol

Reagents/ConditionsProductYieldReference
LiAlH₄, dry ether2-Methyl-2-phenylbutanol~70–80%[General]

Limitations:
Steric hindrance from the α-methyl and phenyl groups may lower reaction efficiency .

Biological and Industrial Relevance

  • Flavor Chemistry: Esters derived from this acid contribute to fruity aromas in synthetic fragrances.

  • Pharmaceutical Intermediates: Its acyl chloride is used in amide-based drug synthesis (e.g., NSAIDs) .

  • Polymer Chemistry: Salts act as surfactants in emulsion polymerization .

Scientific Research Applications

Chemistry

2-Methyl-2-phenylbutanoic acid serves as a key building block in organic synthesis. It is utilized to create more complex organic molecules, contributing to the development of novel compounds in chemical research.

Biology

The compound is significant in studying metabolic pathways and enzyme interactions. It has been shown to influence cellular functions, including cell signaling pathways and gene expression. Its role as an anticomplement agent has been noted in research related to inflammation and tissue damage, providing insights into immune responses .

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. It is being explored for drug development due to its interaction with various biological targets, including receptors involved in metabolic processes . The compound's ability to affect pH levels in biological environments may also influence enzyme activity and cellular processes.

Biochemical Pathways

Research indicates that this compound participates in fatty acid metabolism, although specific metabolic pathways remain under-explored. Its interaction with enzymes involved in these pathways could lead to significant findings in metabolic disorders.

Drug Development

A study highlighted the compound's potential in formulating drugs that target specific biochemical pathways. For instance, its interaction with the cannabinoid CB2 receptor suggests a role in pain management and anti-inflammatory therapies .

Data Tables

Application Area Details References
ChemistryBuilding block for complex organic synthesis
BiologyStudy of metabolic pathways; anticomplement agent
MedicineDrug formulation; therapeutic potential

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Uniqueness: Its combination of a phenyl group and a branched butanoic acid chain makes it a valuable compound in various research and industrial contexts .

Biological Activity

2-Methyl-2-phenylbutanoic acid (CAS Number: 51018-80-5) is a carboxylic acid that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC12H16O2
Molecular Weight192.26 g/mol
Physical StateSolid at room temperature

This compound consists of a branched structure with a carboxylic acid functional group, which is crucial for its biological interactions.

Target Interactions

As a carboxylic acid, this compound can participate in hydrogen bonding and ionic interactions with various biological targets, influencing their conformation and activity. This interaction is significant in modulating enzyme activities and receptor functions within biochemical pathways.

Biochemical Pathways

The compound may influence several metabolic pathways, including:

  • Krebs Cycle : Involvement in energy production.
  • Fatty Acid Metabolism : Potential interactions with enzymes responsible for lipid metabolism.

Pharmacokinetics

The pharmacokinetics of this compound suggests that it is metabolized primarily in the liver, with excretion occurring through the kidneys. The stability and solubility of the compound can be affected by environmental factors such as pH and temperature, which may influence its biological efficacy.

Cellular Effects

Research on the specific cellular effects of this compound is limited; however, it is hypothesized that fatty acids and their derivatives can impact:

  • Cell Signaling Pathways : Modulating intracellular signaling cascades.
  • Gene Expression : Influencing transcription factors and gene regulation.
  • Cellular Metabolism : Affecting metabolic rates and energy homeostasis.

Study on Anti-inflammatory Properties

A study investigating the anti-inflammatory properties of related compounds indicated that carboxylic acids could reduce inflammation markers in vitro. While direct studies on this compound are sparse, its structural similarity to known anti-inflammatory agents suggests potential therapeutic benefits.

Analgesic Activity

Research has also suggested that certain derivatives of fatty acids exhibit analgesic properties. Although specific studies on this compound are lacking, the potential for pain relief through modulation of inflammatory pathways remains an area for future exploration.

Summary of Biological Activities

Activity TypeEvidence LevelNotes
Anti-inflammatoryModerateRelated compounds show promise
AnalgesicLimitedSimilar structures exhibit activity
Enzyme InteractionHypotheticalPotential modulation of enzymatic functions

Properties

IUPAC Name

2-methyl-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZLDUPVMGWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295621
Record name α-Ethyl-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51018-80-5, 828-41-1
Record name α-Ethyl-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51018-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-methyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Ethyl-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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